molecular formula C11H15BrN2O2S B14004093 n-(3-Bromophenyl)piperidine-1-sulfonamide CAS No. 5433-46-5

n-(3-Bromophenyl)piperidine-1-sulfonamide

Cat. No.: B14004093
CAS No.: 5433-46-5
M. Wt: 319.22 g/mol
InChI Key: VQCSWZRZTHZKIV-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)piperidine-1-sulfonamide: is an organic compound with the molecular formula C11H15BrN2O2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromophenyl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)piperidine-1-sulfonamide typically involves the reaction of 3-bromophenylamine with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromophenyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)piperidine-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with various biological molecules, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • N-(4-Bromophenyl)piperidine-1-sulfonamide
  • N-(2-Bromophenyl)piperidine-1-sulfonamide
  • N-(3-Chlorophenyl)piperidine-1-sulfonamide

Comparison: N-(3-Bromophenyl)piperidine-1-sulfonamide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for specific applications .

Properties

CAS No.

5433-46-5

Molecular Formula

C11H15BrN2O2S

Molecular Weight

319.22 g/mol

IUPAC Name

N-(3-bromophenyl)piperidine-1-sulfonamide

InChI

InChI=1S/C11H15BrN2O2S/c12-10-5-4-6-11(9-10)13-17(15,16)14-7-2-1-3-8-14/h4-6,9,13H,1-3,7-8H2

InChI Key

VQCSWZRZTHZKIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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